molecular formula C10H9F3O3 B1611742 Ethyl 3-(trifluoromethoxy)benzoate CAS No. 677713-01-8

Ethyl 3-(trifluoromethoxy)benzoate

Cat. No. B1611742
M. Wt: 234.17 g/mol
InChI Key: GQDRBQIYYNXADN-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C10H9F3O31. It is a derivative of benzoic acid, with a trifluoromethoxy group attached to the benzene ring1.



Synthesis Analysis

The synthesis of trifluoromethoxy compounds like Ethyl 3-(trifluoromethoxy)benzoate has been a subject of research due to their importance in pharmaceuticals and agrochemicals23. A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported2. The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base2.



Molecular Structure Analysis

The molecular structure of Ethyl 3-(trifluoromethoxy)benzoate consists of a benzene ring with a trifluoromethoxy group and an ethyl ester group attached to it4. The IUPAC name for this compound is ethyl 3-(trifluoromethoxy)benzoate4.



Chemical Reactions Analysis

Trifluoromethoxylation reactions have been developed using trifluoromethyl sulfonates (TFMS) and (E)-O-trifluoromethyl-benzaldoximes (TFBO)3. These reactions have been applied to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules2.



Physical And Chemical Properties Analysis

Ethyl 3-(trifluoromethoxy)benzoate has a molecular weight of 218.17 g/mol4. It has a topological polar surface area of 26.3 Ų and a complexity of 2704.


Scientific Research Applications

Safety And Hazards

Ethyl 3-(trifluoromethoxy)benzoate may cause skin irritation, serious eye irritation, and respiratory irritation5. It is harmful if swallowed5. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area5.


properties

IUPAC Name

ethyl 3-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-15-9(14)7-4-3-5-8(6-7)16-10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDRBQIYYNXADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591479
Record name Ethyl 3-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(trifluoromethoxy)benzoate

CAS RN

677713-01-8
Record name Ethyl 3-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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